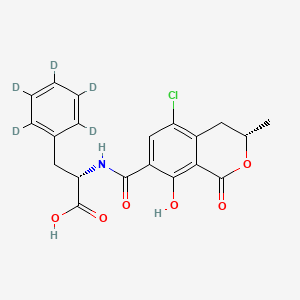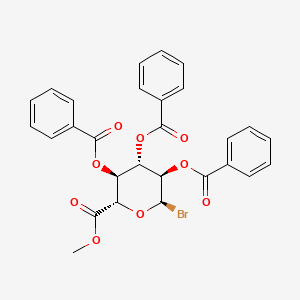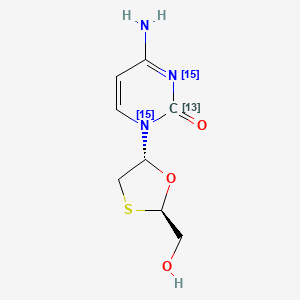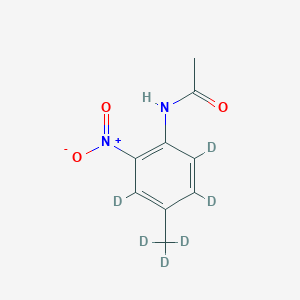
4-Chloro-3-trifluoromethylbenzoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-trifluoromethylbenzoic anhydride is a chemical compound with the molecular formula C16H6Cl2F6O3 and a molecular weight of 431.11 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry. This compound is known for its unique chemical properties, which make it valuable for various scientific applications.
Preparation Methods
The synthesis of 4-Chloro-3-trifluoromethylbenzoic anhydride typically involves the reaction of 4-Chloro-3-trifluoromethylbenzoic acid with a dehydrating agent. Common dehydrating agents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
4-Chloro-3-trifluoromethylbenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-Chloro-3-trifluoromethylbenzoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, toluene), and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
4-Chloro-3-trifluoromethylbenzoic anhydride is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Investigated for its potential use in the creation of novel materials with unique properties.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-Chloro-3-trifluoromethylbenzoic anhydride involves its reactivity as an electrophile. In reactions such as acylation, the compound reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters. The electrophilic carbonyl carbon is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
4-Chloro-3-trifluoromethylbenzoic anhydride can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethylbenzoic acid: The parent acid of the anhydride.
4-Chloro-3-trifluoromethylbenzoyl chloride: Another acylating agent with similar reactivity.
4-Chloro-3-trifluoromethylbenzoic ester: Formed by the reaction of the anhydride with alcohols.
The uniqueness of this compound lies in its ability to act as a versatile acylating agent, making it valuable for various synthetic applications.
Properties
CAS No. |
1186194-96-6 |
|---|---|
Molecular Formula |
C16H6Cl2F6O3 |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
[4-chloro-3-(trifluoromethyl)benzoyl] 4-chloro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H6Cl2F6O3/c17-11-3-1-7(5-9(11)15(19,20)21)13(25)27-14(26)8-2-4-12(18)10(6-8)16(22,23)24/h1-6H |
InChI Key |
BGYYITZPEBFGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)




![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)






